molecular formula C18H15N5O3 B2779702 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034373-43-6

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No.: B2779702
CAS No.: 2034373-43-6
M. Wt: 349.35
InChI Key: WTUSPMNGSQKKBY-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study on the synthesis of related pyrido and thieno pyrimidinone compounds demonstrated that these molecules possess significant antistaphylococcal activity, highlighting their potential as antibacterial agents. The synthesis involves the reaction of carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, showcasing a method to produce compounds with potential therapeutic uses (Kostenko et al., 2008).

Anticancer and Anti-Inflammatory Agents

Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents presents a novel series of compounds synthesized for biological evaluation. These compounds were screened for their cytotoxic activities against cancer cell lines and for inhibition of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). Additionally, the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their evaluation for antioxidant, anticancer, antibacterial, and anti-inflammatory activities further expand the scope of scientific research applications of pyrimidine derivatives (Rani et al., 2012).

Sono-Thermal Oxidation Studies

The use of sono-thermal methods for the oxidation of dihydropyrimidinones to pyrimidinones demonstrates the exploration of chemical synthesis techniques. This study shows how ultrasound combined with heat can enhance reaction rates, offering insights into more efficient synthesis methods for related compounds (Memarian & Farhadi, 2008).

Inhibitors of Gene Expression

Another significant application is in the design and synthesis of compounds as inhibitors of gene expression, particularly targeting histone deacetylase (HDAC) for potential cancer therapy. This research showcases the potential of these compounds in blocking cancer cell proliferation and inducing apoptosis, emphasizing their therapeutic prospects (Zhou et al., 2008).

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(12-3-1-5-14-11(12)6-8-19-14)21-9-10-23-17(25)13-4-2-7-20-15(13)22-18(23)26/h1-8,19H,9-10H2,(H,21,24)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUSPMNGSQKKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.